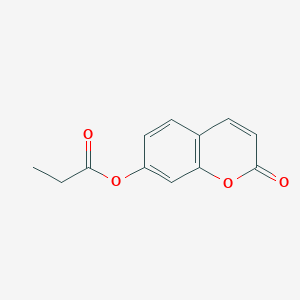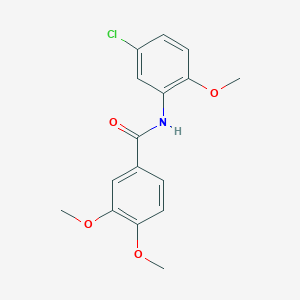
2-oxo-2H-chromen-7-yl propionate
Übersicht
Beschreibung
2-oxo-2H-chromen-7-yl propionate, also known as coumarin-7-propionate, is a chemical compound with a molecular formula of C13H10O4. It belongs to the class of coumarin derivatives and is widely used in scientific research due to its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2-Oxo-2H-chromen-7-yl propionate and its derivatives have been extensively studied for their synthesis and chemical reactions. For instance, the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid involves various chemical reactions, including condensation and cyclo-condensation processes (Čačić et al., 2009). Similarly, the synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives involves aldol condensation and intramolecular lactonization (Gašparová et al., 2013).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds derived from this compound. For instance, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and evaluated for their antibacterial activity (Čačić et al., 2006).
Antineoplastic Activity
The antineoplastic (anti-cancer) potential of derivatives of this compound has also been a subject of research. For example, certain derivatives have shown promising results in inhibiting human tumor cell lines, suggesting their potential as anticancer agents (Gašparová et al., 2013).
Structural Analysis
The structure and molecular interactions of this compound have been analyzed in various studies. For instance, the title compound exhibits intramolecular hydrogen bonding, forming specific molecular structures and networks (Bibila Mayaya Bisseyou et al., 2013).
Novel Compound Synthesis
The compound has been used as a base for synthesizing a range of novel compounds. For example, new derivatives of 2-oxo-2H-chromen-7-yl dimethylcarbamates have been synthesized, expanding the chemical diversity of this class of compounds (Janse van Rensburg & Robinson, 2009).
Antioxidant Activity
The antioxidant activity of certain derivatives of this compound has been a focus of some studies, indicating their potential in oxidative stress-related applications (Shatokhin et al., 2021).
Eigenschaften
IUPAC Name |
(2-oxochromen-7-yl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-11(13)15-9-5-3-8-4-6-12(14)16-10(8)7-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGQHBCQYOMSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)
![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)
![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)


![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)

![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)

